molecular formula C15H16O5 B1335764 2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid CAS No. 853892-40-7

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid

Cat. No. B1335764
M. Wt: 276.28 g/mol
InChI Key: KAZIEQWMUFVXSZ-UHFFFAOYSA-N
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Description

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid is a chemical compound with the molecular formula C15H16O5 . It has a molecular weight of 276.29 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17) . This code provides a detailed description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass, UV-Vis) are not provided in the search results .

Scientific Research Applications

  • Synthesis and Chemical Reactions : Ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, a derivative of the compound , have been shown to react with S-methylisothiosemicarbazide hydroiodide, forming specific triazine derivatives. This reaction has been observed to occur under different conditions, yielding varying products (Vetyugova et al., 2018).

  • Antineoplastic Activity : A study synthesized key derivatives involving the chromen-yl acetates, which were then evaluated for their antineoplastic activities on human tumor cell lines. The research indicated that these derivatives represent a new leading skeleton suitable for further antitumor activity study (Gašparová et al., 2013).

  • Antimicrobial Activity : Research involving derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide indicated the potential for antimicrobial applications. The synthesized compounds were evaluated for their activity against various microbial strains, demonstrating the utility of these derivatives in antimicrobial contexts (Čačić et al., 2006).

  • Photoactive Cellulose Derivatives : A study focusing on the preparation of photoactive derivatives of cellulose used 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid for esterification. This research has implications for the development of smart materials with photochemically active chromene moieties (Wondraczek et al., 2012).

  • Cytotoxic Activity : The synthesis of novel thiazolidin-4-ones based on (7-hydroxy-2-oxo-2H-chromen-4-yl) acetic acid and their subsequent evaluation for antibacterial activity highlights the potential of these compounds in pharmaceutical applications (Čačić et al., 2009).

Safety And Hazards

While specific safety and hazard information for this compound is not provided in the search results, general safety measures for handling chemicals should be followed. These include wearing protective glasses, clothing, and gloves, and avoiding contact with the skin .

Future Directions

The compound is used for scientific research experiments . The future directions of research involving this compound would depend on the results of these experiments and the potential applications identified.

properties

IUPAC Name

2-(3,4,7-trimethyl-2-oxochromen-5-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5/c1-7-5-11(19-10(4)14(16)17)13-8(2)9(3)15(18)20-12(13)6-7/h5-6,10H,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZIEQWMUFVXSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C(=C1)OC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391218
Record name 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3,4,7-Trimethyl-2-oxo-2H-chromen-5-YL)oxy]propanoic acid

CAS RN

853892-40-7
Record name 2-[(3,4,7-Trimethyl-2-oxo-2H-1-benzopyran-5-yl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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